molecular formula C8H9BrN2O2 B046498 2-Bromo-5-methoxybenzohydrazide CAS No. 112584-40-4

2-Bromo-5-methoxybenzohydrazide

Cat. No.: B046498
CAS No.: 112584-40-4
M. Wt: 245.07 g/mol
InChI Key: NJRUOTORFKXSAI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is a derivative of benzohydrazide and is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxybenzohydrazide typically involves the reaction of 2-Bromo-5-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanolic solution under reflux conditions for several hours . Thin layer chromatography is used to monitor the completion of the reaction.

Industrial Production Methods

The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-methoxybenzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups on the benzene ring allows for versatile chemical modifications and applications in various research fields .

Properties

IUPAC Name

2-bromo-5-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRUOTORFKXSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384121
Record name 2-bromo-5-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112584-40-4
Record name 2-bromo-5-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxybenzoic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the non-centrosymmetric crystal structure of 2-bromo-5-methoxybenzohydrazide?

A1: this compound crystallizes in the orthorhombic crystal system with the P212121 space group, confirming its non-centrosymmetric nature []. This characteristic is crucial for second-order nonlinear optical (NLO) activity, making the compound a potential candidate for applications in areas like optical switching and frequency conversion.

Q2: How effective is this compound as a corrosion inhibitor, and what influences its performance?

A2: Research indicates that this compound can act as a sustainable corrosion inhibitor for mild steel in acidic environments []. The study employed Response Surface Methodology (RSM) to demonstrate that the inhibition efficiency is influenced by factors like inhibitor concentration, temperature, and exposure time. Optimization of these parameters can significantly enhance its protective capabilities.

Q3: What insights do computational studies provide about the properties of this compound?

A3: Density Functional Theory (DFT) calculations have been employed to determine the HOMO-LUMO energy gap of this compound, providing insights into its electronic properties and reactivity []. Furthermore, calculations of molecular hyperpolarizabilities (β), polarizability (α), and dipole moment (μ) offer valuable information about its NLO characteristics. These computational approaches contribute significantly to understanding its structure-property relationships.

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